3-[1-(2-methoxybenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
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Overview
Description
3-[1-(2-methoxybenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is a complex organic compound that features a methoxyphenyl group, a pyrrolidinyl group, and an oxadiazole ring
Mechanism of Action
Target of Action
It is known that oxadiazole derivatives, which this compound is a part of, have a wide range of biological applications .
Mode of Action
Oxadiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
It is known that oxadiazole derivatives can affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
It is known that oxadiazole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2-Methoxyphenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone are largely determined by its structural components. The oxadiazole ring in the compound is known to interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound may have long-term effects on cellular function in in vitro or in vivo studies . Information on the product’s stability and degradation over time is not yet available.
Dosage Effects in Animal Models
The effects of different dosages of (2-Methoxyphenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone in animal models are currently being studied. Early research suggests that the compound’s effects may vary with dosage, with potential threshold effects observed in some studies . Information on any toxic or adverse effects at high doses is not yet available.
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Preliminary studies suggest that this compound may interact with certain transporters or binding proteins, potentially affecting its localization or accumulation within cells .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles within the cell due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methoxybenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole typically involves multiple steps:
Formation of 2-methoxybenzohydrazide: This is achieved by reacting methyl 2-methoxybenzoate with hydrazine hydrate.
Cyclization to form oxadiazole: The 2-methoxybenzohydrazide is then treated with an appropriate aryl aldehyde under acidic conditions to form the oxadiazole ring.
Formation of the pyrrolidinyl group: The oxadiazole derivative is then reacted with a pyrrolidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-methoxybenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(2-methoxybenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It has potential as an antidiabetic agent due to its antiglycation activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the pyrrolidinyl group.
2-(2-methoxyphenyl)-5-phenyl-1,2,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
3-[1-(2-methoxybenzoyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is unique due to the presence of both the oxadiazole ring and the pyrrolidinyl group, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-10-6-5-9-16(17)20(24)23-12-11-15(13-23)18-21-19(26-22-18)14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUNFSOSAZSECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.